Ethyl 5-(3-(4-cyanobenzamido)phenyl)-1-(o-tolyl)-1H-pyrazole-3-carboxylate
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Overview
Description
ETHYL 5-[3-(4-CYANOBENZAMIDO)PHENYL]-1-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[3-(4-CYANOBENZAMIDO)PHENYL]-1-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[3-(4-CYANOBENZAMIDO)PHENYL]-1-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
ETHYL 5-[3-(4-CYANOBENZAMIDO)PHENYL]-1-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-[3-(4-CYANOBENZAMIDO)PHENYL]-1-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2-{[3-(3,4-DICHLOROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-YL]METHYLIDENE}-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE .
- 1-((4R,5S)-1,3-BIS(4-FLUOROPHENYL)-4-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-YL)-7-CHLOROHEPTA-2,4,6-TRIYN-1-ONE .
Uniqueness
ETHYL 5-[3-(4-CYANOBENZAMIDO)PHENYL]-1-(2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22N4O3 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 5-[3-[(4-cyanobenzoyl)amino]phenyl]-1-(2-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C27H22N4O3/c1-3-34-27(33)23-16-25(31(30-23)24-10-5-4-7-18(24)2)21-8-6-9-22(15-21)29-26(32)20-13-11-19(17-28)12-14-20/h4-16H,3H2,1-2H3,(H,29,32) |
InChI Key |
VYWOUQHENQBLOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C#N)C4=CC=CC=C4C |
Origin of Product |
United States |
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